3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(5-methylfuran-2-yl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-5-(5-METHYLFURAN-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups, including hydroxyl, furan, benzoyl, and pyrrolone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(5-METHYLFURAN-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 5-methylfuran-2-carbaldehyde and 4-[(3-methylphenyl)methoxy]benzoyl chloride. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-5-(5-METHYLFURAN-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the furan and pyrrolone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the furan moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the furan ring can lead to dihydrofuran derivatives.
Scientific Research Applications
3-HYDROXY-5-(5-METHYLFURAN-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-(5-METHYLFURAN-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-methyl-3-furanone: A simpler analog with a furanone structure.
4-Hydroxy-5-methyl-2,3-dihydrofuran-3-one: Another related compound with a dihydrofuran ring.
Uniqueness
3-HYDROXY-5-(5-METHYLFURAN-2-YL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C30H26N2O5 |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(5-methylfuran-2-yl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H26N2O5/c1-19-4-3-5-22(16-19)18-36-24-9-7-23(8-10-24)28(33)26-27(25-11-6-20(2)37-25)32(30(35)29(26)34)17-21-12-14-31-15-13-21/h3-16,27,33H,17-18H2,1-2H3/b28-26- |
InChI Key |
IXROISCGEAKUOO-SGEDCAFJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=C(O5)C)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC=C(O5)C)O |
Origin of Product |
United States |
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